(2E)-N-benzyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-N-methylprop-2-enamide
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Overview
Description
(2E)-N-benzyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-N-methylprop-2-enamide is an organic compound characterized by its complex structure, which includes benzyl, dichlorobenzyl, and propenamide groups
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
The compound may potentially affect various biochemical pathways. Given the presence of a 2,4-dichlorophenyl group in its structure, it might interact with enzymes involved in the catabolism of 2,4-dichlorophenoxyacetate or 3-chlorobenzoate . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain to be determined. The compound’s lipophilicity and rate of degradation could potentially influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structural features, it might exhibit antifungal, antibacterial, or anti-inflammatory activities . Further experimental studies are required to confirm these potential effects.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s reactivity might be affected by the presence of ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-N-methylprop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorobenzyl chloride with 4-hydroxybenzaldehyde to form 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with N-benzyl-N-methylamine and acrolein under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-benzyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or dichlorobenzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-N-benzyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-N-methylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features, used in the production of high-performance polymers.
Ammonium thiocyanate: An inorganic compound with different applications but similar in terms of its use in chemical synthesis.
Uniqueness
(2E)-N-benzyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-N-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(E)-N-benzyl-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2NO2/c1-27(16-19-5-3-2-4-6-19)24(28)14-9-18-7-12-22(13-8-18)29-17-20-10-11-21(25)15-23(20)26/h2-15H,16-17H2,1H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMROJFRWCUFMOK-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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